Granisetron is a well-established selective serotonin 5-HT3 receptor antagonist with a primary indication for the prevention and treatment of nausea and vomiting. Its efficacy has been demonstrated in various clinical settings, including chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and radiation-induced emesis. The drug's selectivity for the 5-HT3 receptor and its favorable side effect profile have made it a valuable option in antiemetic therapy467.
Granisetron acts by selectively antagonizing the 5-HT3 receptors, which are implicated in the emetic response. These receptors are located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema. By blocking these receptors, granisetron effectively inhibits the emetic reflex pathway, thereby reducing the incidence of nausea and vomiting. Studies have shown that granisetron does not significantly affect other types of serotonin receptors or other neurotransmitter receptors, which contributes to its specificity and low incidence of side effects256.
Granisetron has been extensively studied in the context of CINV, particularly with highly emetogenic chemotherapy agents like cisplatin. Clinical trials have demonstrated that granisetron is effective in preventing acute nausea and vomiting associated with chemotherapy, with efficacy comparable or superior to other antiemetics. It has been shown to be well-tolerated, with headache being the most commonly reported side effect. Notably, granisetron does not cause extrapyramidal effects, which are a concern with some other antiemetic agents4678.
The effectiveness of granisetron in preventing PONV has been confirmed in randomized, double-blind, placebo-controlled studies. For instance, patients undergoing middle ear surgery who received granisetron experienced a significantly lower incidence of PONV compared to those who received a placebo. The drug was well-tolerated with no clinically important adverse effects reported1.
Granisetron has been investigated for its effects on gastrointestinal motility and sensitivity in patients with IBS. It has been shown to reduce rectal sensitivity and postprandial motility in a dose-dependent manner, suggesting a potential therapeutic role for 5-HT3 receptor antagonists in the management of IBS symptoms3.
In patients undergoing total body irradiation, a highly emetogenic procedure, granisetron has demonstrated significant antiemetic efficacy. The majority of patients in an open trial experienced total or major protection from emesis following a single intravenous dose of granisetron. The drug was well-tolerated, with headache being the most common side effect9.
Pharmacokinetic studies of granisetron have shown considerable inter-patient variability, but the drug's biological activity persists for a significant duration post-administration. In crossover studies, patients have expressed a preference for granisetron over other antiemetics, which may be attributed to its efficacy, tolerability, and simple dosing regimen510.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6